Menatetrenone
Overview
Description
Menaquinone-4, also known as menatetrenone, is a form of vitamin K2. It is a fat-soluble vitamin that plays a crucial role in various biological processes, including blood coagulation, bone metabolism, and cardiovascular health. Menaquinone-4 is predominantly found in animal products such as meat, eggs, and dairy, and is also synthesized in the human body from phylloquinone (vitamin K1) found in green leafy vegetables .
Preparation Methods
Synthetic Routes and Reaction Conditions: Menaquinone-4 can be synthesized through several chemical routes. One common method involves the condensation of 2-methyl-1,4-naphthoquinone with isoprenoid side chains. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, menaquinone-4 is often produced through microbial fermentation. Specific strains of bacteria, such as Bacillus subtilis, are used to convert phylloquinone into menaquinone-4. The fermentation process is optimized to maximize the yield and involves precise control of pH, temperature, and nutrient supply .
Chemical Reactions Analysis
Types of Reactions: Menaquinone-4 undergoes various chemical reactions, including:
Oxidation: Menaquinone-4 can be oxidized to form menaquinone-4 epoxide.
Reduction: It can be reduced to its hydroquinone form, which is essential for its biological activity.
Substitution: Menaquinone-4 can participate in substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Strong nucleophiles like sodium methoxide can facilitate substitution reactions.
Major Products:
Oxidation: Menaquinone-4 epoxide.
Reduction: Hydroquinone form of menaquinone-4.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Menaquinone-4 has a wide range of scientific research applications:
Chemistry: It is used as a cofactor in various enzymatic reactions and as a model compound in studies of quinone chemistry.
Biology: Menaquinone-4 is essential for the carboxylation of certain proteins, which is crucial for bone health and blood coagulation.
Medicine: It is used in the treatment of osteoporosis and cardiovascular diseases due to its role in calcium metabolism and vascular health.
Industry: Menaquinone-4 is used in the food industry as a nutritional supplement to enhance bone and cardiovascular health
Mechanism of Action
Menaquinone-4 exerts its effects through several mechanisms:
Blood Coagulation: It acts as a cofactor for the enzyme gamma-glutamyl carboxylase, which is involved in the carboxylation of glutamate residues in clotting factors.
Bone Metabolism: Menaquinone-4 activates osteocalcin, a protein that binds calcium and is essential for bone mineralization.
Cardiovascular Health: It helps prevent arterial calcification by activating matrix Gla-protein, which inhibits calcium deposition in blood vessels
Comparison with Similar Compounds
Menaquinone-4 is one of several menaquinones, which include menaquinone-7 and menaquinone-9. These compounds differ in the length of their isoprenoid side chains:
Menaquinone-7: Has seven isoprene units and is found in fermented foods like natto.
Menaquinone-9: Contains nine isoprene units and is also found in certain fermented foods.
Comparison: Menaquinone-4 is unique in its shorter side chain, which affects its bioavailability and tissue distribution. .
Menaquinone-4 stands out due to its specific roles in bone and cardiovascular health, making it a vital compound in both nutrition and therapeutic applications.
Properties
IUPAC Name |
2-methyl-3-[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl]naphthalene-1,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H40O2/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-27-26(6)30(32)28-18-7-8-19-29(28)31(27)33/h7-8,12,14,16,18-20H,9-11,13,15,17,21H2,1-6H3/b23-14+,24-16+,25-20+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKHGMERMDICWDU-GHDNBGIDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H40O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6048969 | |
Record name | Menatetrenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6048969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
863-61-6, 6041-00-5, 11032-49-8 | |
Record name | Menaquinone 4 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=863-61-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Menatetrenone [INN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000863616 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Kefton-2 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006041005 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Menatetrenone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12148 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Menatetrenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6048969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Vitamin K2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.137 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MENATETRENONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27Y876D139 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Menatetrenone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030017 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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